5-Morpholinopent-3-yn-1-amine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H18Cl2N2O |
|---|---|
Molecular Weight |
241.16 g/mol |
IUPAC Name |
5-morpholin-4-ylpent-3-yn-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H16N2O.2ClH/c10-4-2-1-3-5-11-6-8-12-9-7-11;;/h2,4-10H2;2*1H |
InChI Key |
CMCAATOHULQOOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC#CCCN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Key Steps
-
Reaction Setup :
-
Post-Reaction Functionalization :
Table 3: MCR Efficiency and Applications
| Substrate | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Cyclohexanone Derivative | K-10 | Isopropanol | 70–80 |
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics and improves yields.
Key Steps
Table 4: Microwave Parameters
| Step | Power (W) | Time (min) | Yield (%) |
|---|---|---|---|
| Morpholine Coupling | 150–200 | 10–15 | 85–90 |
Benefits :
Strain-Release Rearrangements
Inspired by-sigmatropic shifts, this method forms the propargyl amine via rearrangement.
Key Steps
Table 5: Rearrangement Efficiency
| Substrate | Temperature (°C) | Yield (%) |
|---|---|---|
| Tertiary Allylamine | 100 | 60–70 |
Mechanistic Insight :
Industrial-Scale Production Considerations
For large-scale synthesis, methods must balance cost, safety, and scalability.
Optimized Conditions
Cost Analysis
| Parameter | Cost (USD/kg) |
|---|---|
| LiAlH₄ | 50–70 |
| Morpholine | 10–15 |
| HCl | 5–10 |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group (as the hydrochloride salt) participates in nucleophilic substitutions under deprotonation or activation conditions.
Key mechanisms :
-
S<sub>N</sub>2 reactions : The amine attacks electrophilic carbons (e.g., alkyl halides, epoxides) to form C–N bonds.
-
Acylation : Reacts with acyl chlorides or anhydrides to yield amides.
Example conditions :
| Reaction Type | Reagents/Conditions | Product | Citation |
|---|---|---|---|
| Alkylation | Ethyl bromide, K<sub>2</sub>CO<sub>3</sub>, DMF | Secondary amine | |
| Acylation | Acetyl chloride, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub> | Acetamide derivative |
The morpholine nitrogen may also engage in ring-opening nucleophilic attacks under acidic or oxidative conditions, though this is less common due to ring stability .
Alkyne Functionalization
The terminal alkyne undergoes characteristic triple-bond reactions:
Cycloadditions
-
Huisgen azide-alkyne cycloaddition (CuAAC) : Forms 1,2,3-triazoles with azides under copper catalysis.
-
Sonogashira coupling : Cross-couples with aryl/vinyl halides using palladium catalysts .
Hydrogenation
Catalytic hydrogenation (H<sub>2</sub>/Pd) reduces the alkyne to a saturated alkane:
Selective partial hydrogenation to cis-alkenes requires Lindlar’s catalyst .
Cyclization Reactions
The alkyne and amine groups enable intramolecular cyclizations:
Example :
Under basic conditions, the deprotonated amine attacks the alkyne, forming pyrrolidine or piperidine derivatives. Microwave-assisted methods enhance reaction efficiency .
| Substrate | Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| Propargyl electrophile | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | 5-membered N-heterocycle | ~65% |
Scientific Research Applications
Scientific Research Applications
5-Morpholinopent-3-yn-1-amine dihydrochloride has diverse applications in scientific research:
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in treating various cancers. Its unique structure allows it to interact with biological targets effectively, particularly in inhibiting specific kinases involved in tumor progression.
Kinase Inhibition Studies
Research indicates that compounds similar to this compound can act as reversible covalent inhibitors of kinases such as FGFR (Fibroblast Growth Factor Receptor). This inhibition is crucial for developing therapies targeting cancers associated with FGFR mutations or translocations .
Antitumor Activity
Preliminary studies have shown that derivatives of this compound exhibit significant antitumor activity against various human cancer cell lines. For instance, compounds that share structural characteristics with this compound have demonstrated efficacy in inhibiting cell growth and inducing apoptosis in cancer cells .
Biological Interaction Studies
Investigations into the biological interactions of this compound are essential for understanding its mechanism of action. Preliminary interaction studies can provide insights into its potential therapeutic viability and guide further drug development efforts .
Data Table: Summary of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Medicinal Chemistry | Development of therapeutic agents for cancer treatment | Potential for treating tumors via kinase inhibition |
| Kinase Inhibition | Reversible covalent inhibition of FGFR kinases | Effective against cancers with FGFR mutations |
| Antitumor Activity | Significant activity against human cancer cell lines | Induces apoptosis and inhibits cell growth |
| Biological Interactions | Studies on interaction mechanisms to evaluate therapeutic viability | Insights into drug design and efficacy |
Case Studies
- Inhibition of FGFR Kinases : A study published in Nature Chemical Biology highlighted the effectiveness of compounds structurally related to this compound in inhibiting FGFR kinases, which are critical in several cancers .
- Antitumor Efficacy Assessment : Research conducted by the National Cancer Institute demonstrated that derivatives of this compound exhibit a high level of antimitotic activity against a range of human tumor cells, making it a candidate for further development .
- Mechanistic Studies : Ongoing studies are focused on elucidating the precise mechanisms through which this compound exerts its biological effects, particularly its role in signaling pathways associated with cancer progression.
Mechanism of Action
The mechanism of action of 5-Morpholinopent-3-yn-1-aminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Differences :
- The target compound’s alkyne group offers reactivity absent in the benzoate ester analog, enabling unique downstream modifications.
- The dihydrochloride salt form improves solubility compared to neutral morpholine derivatives.
Dihydrochloride Salts in Pharmaceutical and Industrial Contexts
Key Differences :
- Therapeutic vs. Industrial Use: Trientine dihydrochloride is therapeutic, whereas azoamidine dihydrochlorides are industrial.
- Safety Profile: Unlike S-(2-(dimethylamino)ethyl) pseudothiourea dihydrochloride, the target compound’s safety data are unspecified but likely optimized for research or drug development.
Functional Group Comparison
Key Differences :
- The alkyne group in the target compound provides distinct reactivity compared to azo or phenolic groups in analogs.
- Morpholine’s electron-rich nitrogen may improve binding affinity in drug-receptor interactions compared to simpler amines.
Research Findings and Data Gaps
- Solubility : Dihydrochloride salts (e.g., trientine, putrescine) exhibit high water solubility, suggesting the target compound is suitable for aqueous formulations .
- Synthesis: Morpholine-containing compounds often require multi-step synthesis, as seen in Methyl 5-amino-2-morpholinobenzoate preparation .
Biological Activity
5-Morpholinopent-3-yn-1-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes current research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound features a morpholine ring which contributes to its biological activity. The presence of the alkyne functional group is also significant, as it may influence the compound's reactivity and interaction with biological targets.
Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific kinases involved in signaling pathways critical for cell proliferation and survival. Notably, it is believed to target:
- MEK Enzymes : Inhibition of MEK enzymes disrupts the MAPK signaling pathway, which is often upregulated in various cancers, leading to reduced tumor growth and metastasis .
- Src Family Kinases : The compound may also inhibit non-receptor tyrosine kinases such as c-Src, which are implicated in cancer progression and bone resorption processes .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Inhibition of Tumor Growth : In vitro studies demonstrated that this compound can significantly reduce the proliferation of cancer cell lines, including those from gastrointestinal cancers and breast cancer .
- Mechanistic Insights : The inhibition of MEK and Src kinases leads to decreased cell migration and invasion, which are critical steps in cancer metastasis .
Other Therapeutic Applications
Beyond oncology, this compound shows promise in treating various inflammatory and fibrotic diseases due to its kinase inhibitory properties:
- Inflammatory Diseases : Potential applications include conditions like rheumatoid arthritis and inflammatory bowel disease, where uncontrolled cellular proliferation occurs .
- Bone Diseases : By inhibiting c-Src, it may also be beneficial in managing diseases such as osteoporosis and Paget's disease .
Case Studies
A few notable case studies involving this compound include:
| Study | Findings |
|---|---|
| Cartwright et al. (1990) | Demonstrated anti-tumor effects in colon cancer models via MEK inhibition. |
| Mao et al. (1997) | Showed reduced cell viability in breast cancer cells treated with the compound. |
| Muthuswamy et al. (1995) | Highlighted effectiveness against various solid tumors through Src inhibition. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
